

In-Depth Technical Guide: 6-(Methylamino)pyrazine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-(Methylamino)pyrazine-2-carboxylic acid

Cat. No.: B181394

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CAS Number: 54409-13-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)pyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry. Its structure is integral to the synthesis of various pharmaceutical agents, most notably as a key intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, expected analytical characterization, and its role in the context of drug development. The guide is intended to serve as a core resource for scientific professionals engaged in research and development involving this compound.

Physicochemical Properties

6-(Methylamino)pyrazine-2-carboxylic acid is typically a light yellow to brown solid.^[1] Its core structure consists of a pyrazine ring substituted with a carboxylic acid group and a methylamino group. A summary of its key physicochemical data is presented in Table 1.

Property	Value	Source
CAS Number	54409-13-1	[1]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1]
Molecular Weight	153.14 g/mol	[1]
Appearance	Light yellow to brown solid	[1]
Melting Point	242-245 °C	[1]
Boiling Point (Predicted)	382.4 ± 42.0 °C	[1]
Density (Predicted)	1.419 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.01 ± 0.10	[1]
Storage Temperature	2–8 °C, under inert gas	[1]

Synthesis and Purification

While **6-(methylamino)pyrazine-2-carboxylic acid** is commercially available, a specific, detailed experimental protocol for its synthesis is not readily available in peer-reviewed literature. However, a plausible and chemically sound synthetic route can be devised based on established reactions of similar pyrazine derivatives. The most common approach involves a two-step process: (1) Nucleophilic aromatic substitution of a halo-pyrazine ester with methylamine, followed by (2) saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is based on analogous reactions reported for the synthesis of substituted pyrazine-2-carboxylic acids.

Step 1: Synthesis of Methyl 6-(methylamino)pyrazine-2-carboxylate

- Materials:
 - Methyl 6-chloropyrazine-2-carboxylate

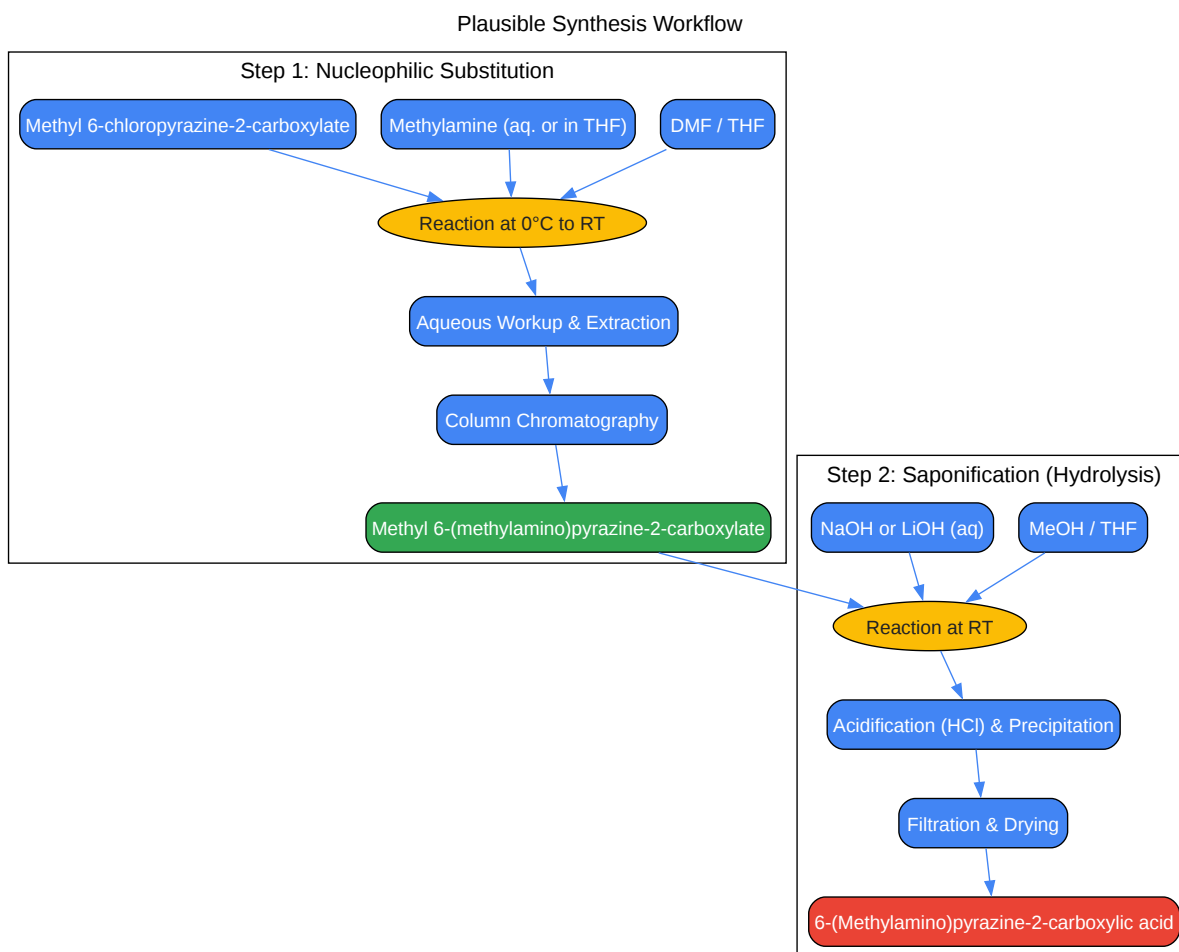
- Methylamine (40% solution in water or 2M solution in THF)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
- Inert gas (Nitrogen or Argon)
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add methyl 6-chloropyrazine-2-carboxylate (1 equivalent).
 - Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add methylamine solution (2-3 equivalents) dropwise to the stirred solution.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Extract the product into an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to **6-(Methylamino)pyrazine-2-carboxylic acid**

- Materials:
 - Methyl 6-(methylamino)pyrazine-2-carboxylate (from Step 1)
 - Aqueous base solution (e.g., 1M Sodium Hydroxide or Lithium Hydroxide)

- Methanol or Tetrahydrofuran (as a co-solvent)
- Aqueous acid solution (e.g., 1M Hydrochloric Acid)
- Procedure:
 - Dissolve the purified ester from Step 1 in a mixture of methanol (or THF) and the aqueous base solution.
 - Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC until the starting material is consumed.
 - Once the reaction is complete, remove the organic co-solvent under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 3-4 using the aqueous acid solution. This will cause the carboxylic acid product to precipitate.
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with cold water to remove any inorganic salts.
 - Dry the product under vacuum to yield **6-(methylamino)pyrazine-2-carboxylic acid**.

Synthesis Workflow Diagram



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Caption: Plausible two-step synthesis of the target compound.

Analytical Characterization

Experimental spectral data for **6-(methylamino)pyrazine-2-carboxylic acid** is not widely published. The following characterization is based on predictive models and the analysis of structurally similar compounds.

- ¹H NMR Spectroscopy:
 - Aromatic Protons: Two singlets or doublets are expected for the two protons on the pyrazine ring, likely in the range of 7.5-8.5 ppm.
 - Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) for the methyl group (-NHCH₃) is expected around 2.8-3.2 ppm.
 - Amine Proton: A broad singlet for the amine proton (-NHCH₃) is expected, with a chemical shift that can vary depending on solvent and concentration.
 - Carboxylic Acid Proton: A very broad singlet, characteristic of a carboxylic acid proton (-COOH), is expected far downfield, typically between 10-13 ppm.
- ¹³C NMR Spectroscopy:
 - Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) is expected to appear in the range of 165-175 ppm.
 - Aromatic Carbons: Four distinct signals for the pyrazine ring carbons are expected in the aromatic region, approximately 125-160 ppm.
 - Methyl Carbon: The methyl carbon (-NHCH₃) signal is expected in the aliphatic region, around 25-35 ppm.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad absorption band characteristic of a carboxylic acid O-H bond, from approximately 2500 to 3300 cm⁻¹.
 - N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

- C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm^{-1} .
- C=N and C=C Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm^{-1} region.
- Mass Spectrometry (MS):
 - The predicted monoisotopic mass is 153.0538 Da.
 - In positive ion mode (ESI+), the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 154.0611.
 - Common fragmentation patterns would likely involve the loss of H_2O (water, M-18) and COOH (carboxyl group, M-45).

Applications in Drug Development

The primary application of **6-(methylamino)pyrazine-2-carboxylic acid** is as a crucial building block in the synthesis of pharmaceuticals. It is a well-established intermediate in the production of DPP-4 inhibitors, a class of oral hypoglycemic agents used for treating type 2 diabetes mellitus. Its structure forms a core component of the final active pharmaceutical ingredient (API), providing the necessary scaffold for further chemical modifications that confer target specificity and desired pharmacological properties.

Biological Context: The DPP-4 Signaling Pathway

While **6-(methylamino)pyrazine-2-carboxylic acid** is not biologically active itself, the drugs synthesized from it, such as Sitagliptin, are potent inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4).

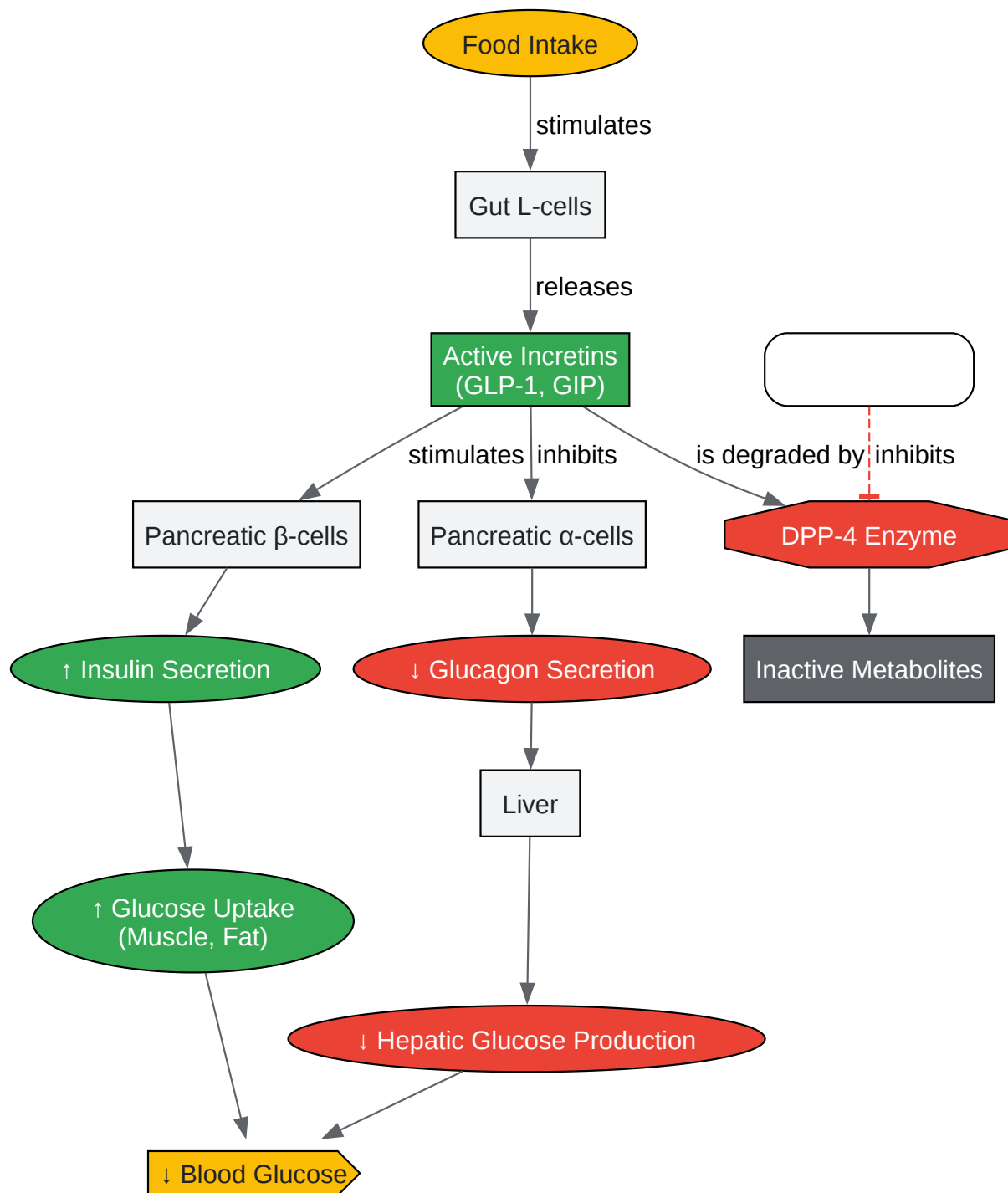
DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, drugs derived from this intermediate increase the circulating levels of active GLP-1 and GIP.

The enhanced incretin effect leads to:

- **Increased Insulin Secretion:** Active GLP-1 and GIP stimulate the pancreatic β -cells to release insulin in a glucose-dependent manner.
- **Suppressed Glucagon Release:** Elevated GLP-1 levels suppress the release of glucagon from pancreatic α -cells, which in turn reduces hepatic glucose production.

The net result is improved glycemic control, particularly a reduction in postprandial hyperglycemia, without a high risk of hypoglycemia, as the mechanism is dependent on glucose levels.

DPP-4 Inhibitor Mechanism of Action

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Caption: Role of DPP-4 inhibitors in glucose homeostasis.

Safety and Handling

- Hazard Statements: May cause an allergic skin reaction.
- Precautionary Statements:
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - IF ON SKIN: Wash with plenty of soap and water.
 - If skin irritation or rash occurs: Get medical advice/attention.
- Storage: Store in a tightly-closed container in a dry and well-ventilated place. Recommended storage is under an inert atmosphere at 2–8 °C.[1]

Conclusion

6-(Methylamino)pyrazine-2-carboxylic acid (CAS 54409-13-1) is a compound of significant interest to the pharmaceutical industry. While detailed, publicly available experimental data on its synthesis and characterization is sparse, its established role as a key intermediate for DPP-4 inhibitors underscores its importance. This guide provides a robust, technically-grounded overview of its properties, a plausible synthetic route, and its biological relevance, serving as a foundational resource for researchers in the field.

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References

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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